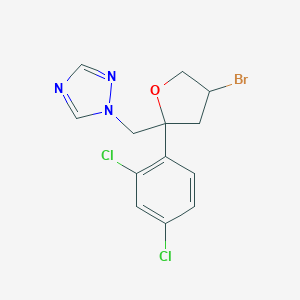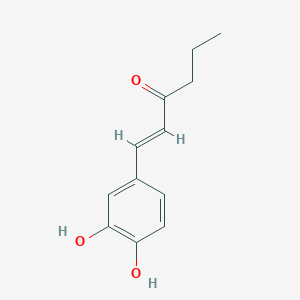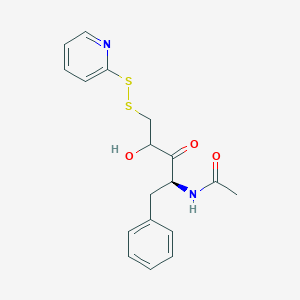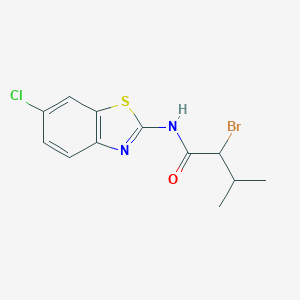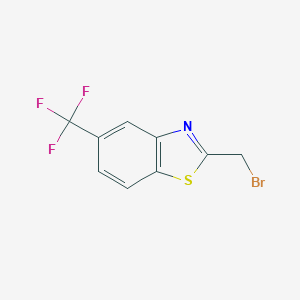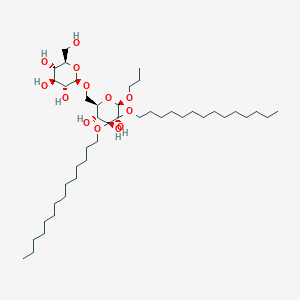
DTDGL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is a complex glycolipid compound. It consists of a glycerol backbone with two tetradecyl (C14) chains attached to the first and second carbon atoms, and a disaccharide unit (glucopyranosyl-glucopyranosyl) attached to the third carbon atom. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol typically involves multiple steps:
Preparation of the Glycerol Backbone: The glycerol backbone is first protected to prevent unwanted reactions at specific sites.
Attachment of Tetradecyl Chains: The tetradecyl chains are introduced through esterification or etherification reactions, often using tetradecyl alcohol and appropriate catalysts.
Introduction of the Disaccharide Unit: The disaccharide unit is attached to the glycerol backbone through glycosylation reactions, using glucopyranosyl donors and acceptors under acidic or enzymatic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the disaccharide unit can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler glycolipids or glycerol derivatives.
Substitution: The tetradecyl chains can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler glycolipids, glycerol derivatives.
Substitution: Modified glycolipids with different alkyl chains.
Scientific Research Applications
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Studied for its role in cell membrane structure and function, as well as its potential as a drug delivery agent.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and food additives due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol involves its interaction with cell membranes and proteins. The amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Di-O-tetradecyl-sn-glycerol: Similar structure but lacks the disaccharide unit.
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl)glycerol: Contains a monosaccharide instead of a disaccharide.
1,2-Di-O-tetradecyl-3-O-(6-O-mannopyranosyl-glucopyranosyl)glycerol: Similar structure with a different sugar unit.
Uniqueness
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is unique due to its specific disaccharide unit, which imparts distinct biochemical properties and potential applications. The presence of two tetradecyl chains also enhances its amphiphilic nature, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
123001-17-2 |
|---|---|
Molecular Formula |
C43H84O13 |
Molecular Weight |
809.1 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-2-propoxy-3,4-di(tetradecoxy)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C43H84O13/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-53-42(49)39(48)35(33-52-40-38(47)37(46)36(45)34(32-44)55-40)56-41(51-29-6-3)43(42,50)54-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h34-41,44-50H,4-33H2,1-3H3/t34-,35-,36-,37+,38-,39-,40-,41-,42-,43-/m1/s1 |
InChI Key |
NWFDRMQWJXDMEE-QTGKKKNTSA-N |
SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@@]1([C@@H]([C@H](O[C@H]([C@@]1(O)OCCCCCCCCCCCCCC)OCCC)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
| 123001-17-2 | |
Synonyms |
1,2-di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol DTDGL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


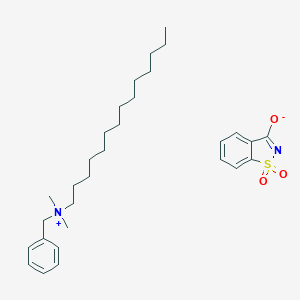

![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)
